6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one

Lipophilicity Drug-likeness Permeability

6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-51-9) is a dihalogenated heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a bicyclic core with oxygen at position 1 and nitrogen at position 4. Its molecular formula is C8H5Br2NO2 with a molecular weight of 306.94 g/mol, and it features two bromine substituents at the 6 and 8 positions of the fused benzene ring.

Molecular Formula C8H5Br2NO2
Molecular Weight 306.94 g/mol
CAS No. 24036-51-9
Cat. No. B1611371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one
CAS24036-51-9
Molecular FormulaC8H5Br2NO2
Molecular Weight306.94 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C(=CC(=C2)Br)Br
InChIInChI=1S/C8H5Br2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12)
InChIKeyVINVOIWLCFTQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one: Chemical Identity and Procurement Baseline


6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-51-9) is a dihalogenated heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a bicyclic core with oxygen at position 1 and nitrogen at position 4 [1]. Its molecular formula is C8H5Br2NO2 with a molecular weight of 306.94 g/mol, and it features two bromine substituents at the 6 and 8 positions of the fused benzene ring [1]. This specific substitution pattern distinguishes it from other brominated benzoxazinone regioisomers (e.g., 6,7-dibromo or 6-bromo analogs) and provides a unique electronic profile for synthetic derivatization.

Why Generic 1,4-Benzoxazin-3-one Analogs Cannot Substitute 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one


The assumption that any 1,4-benzoxazin-3-one scaffold is interchangeable is invalid. The presence of two bromine atoms at positions 6 and 8 creates an electron-deficient aromatic ring that significantly alters reactivity compared to the parent compound or mono‑halogenated variants. The computed XLogP3-AA value of 2.3 for the 6,8-dibromo derivative [1] marks a substantial increase in lipophilicity relative to the unsubstituted 2H-1,4-benzoxazin-3(4H)-one (calculated XLogP3-AA ≈ 0.9 based on standard additive models), which directly impacts membrane permeability, solubility, and downstream synthetic compatibility. This means a 6,8-dichloro or 6‑bromo analog cannot be procured as a simple drop-in replacement without risking altered reaction kinetics, partitioning behavior, or bioactivity in the final application.

Quantitative Differentiation Evidence for 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 6,8-Dibromo vs. Parent Benzoxazinone and 6,8-Dichloro Analog

The introduction of two bromine atoms dramatically increases the lipophilicity of the 1,4-benzoxazin-3-one scaffold. The target compound has a computed XLogP3-AA of 2.3 [1]. The unsubstituted parent 2H-1,4-benzoxazin-3(4H)-one has a predicted XLogP3-AA of approximately 0.9 (based on fragment-based calculation). The 6,8-dichloro analog, while not characterized in the same database, would have a significantly lower logP due to the smaller atomic radius and lower polarizability of chlorine compared to bromine. This ~1.4 log unit difference corresponds to a ~25‑fold higher theoretical partition coefficient for the dibromo compound, which is critical for applications requiring increased membrane permeability or altered solubility profiles.

Lipophilicity Drug-likeness Permeability

Regioselective Bromination Pattern: 6,8- vs. 6,7-Dibromo Substitution on 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

Under standard bromination conditions, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones yield 6,7-dibromo derivatives as the major products [1]. Achieving the 6,8-dibromo substitution pattern requires specific directing-group strategies or alternative synthetic routes, indicating that the 6,8-dibromo isomer is not the thermodynamic bromination product. This regiochemical distinction means that the 6,8-dibromo compound provides a different vector for further functionalization compared to the 6,7-dibromo isomer. In metal-catalyzed cross-coupling reactions, the para-like relationship of the bromines in the 6,8-isomer (with an intervening oxygen) can lead to different reactivity and selectivity sequences compared to the ortho-like 6,7-dibromo arrangement.

Synthetic chemistry Regioselectivity Electrophilic aromatic substitution

Heavy Atom Effect: Bromine vs. Chlorine Substituents in Benzoxazinone-Based Kinase Inhibitor Scaffolds

In a structure-activity relationship study of α-chymotrypsin inhibitors, the inhibitory potential of benzoxazinone derivatives increased with halogen size: fluoro < chloro < bromo at the phenyl substituent [1]. While this study investigated substituents on a pendant phenyl ring rather than the benzoxazinone core, the trend is consistent with the established halogen bonding and van der Waals contributions of heavier halogens. Extrapolating to the core scaffold, 6,8-dibromo substitution is expected to provide stronger halogen‑bond donor capacity and greater steric bulk compared to 6,8-dichloro or 6,8-difluoro analogs, which can enhance target binding affinity in specific protein pockets.

Kinase inhibition Structure-activity relationship Halogen bonding

Procurement-Driven Application Scenarios for 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one


Synthesis of CNS-Penetrant Probe Molecules via Sequential Pd-Catalyzed Cross-Coupling

The elevated logP of 2.3 enables the design of CNS‑penetrant small molecules where passive membrane permeability is essential. The 6,8-dibromo pattern provides two distinct oxidative addition sites for sequential Suzuki or Buchwald‑Hartwig couplings, allowing efficient construction of unsymmetrical biaryl or amino‑aryl derivatives from a single precursor [1]. This avoids the need to procure two separate monobromo intermediates, reducing vendor count and simplifying the supply chain.

Halogen-Bond-Directed Inhibitor Design Against Kinase Targets

When targeting kinase ATP-binding pockets where halogen bonds with a backbone carbonyl or hinge region residue are structurally validated, the bromine atoms at positions 6 and 8 provide two strong halogen-bond donor sites. The class‑level evidence that bromine outperforms chlorine in benzoxazinone scaffolds supports the selection of the 6,8-dibromo derivative as the starting point for structure‑guided optimization [1], particularly where the target pocket can accommodate dual halogen bonds.

Construction of 6,8-Diaryl-1,4-benzoxazin-3-one Libraries Using Orthogonal Reactivity

The differential electronic environment at C-6 vs. C‑8 (due to the adjacent oxygen at position 1) can be exploited for orthogonal functionalization. Researchers needing to introduce two distinct aryl groups at specific positions on the benzoxazinone core should prioritize the 6,8-dibromo isomer over the more common 6,7-dibromo isomer, as the latter places bromines in a sterically congested ortho relationship that may hinder sequential coupling steps [1].

Quote Request

Request a Quote for 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.